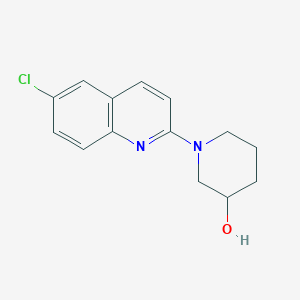

1-(6-chloroquinolin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloroquinolin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-11-4-5-13-10(8-11)3-6-14(16-13)17-7-1-2-12(18)9-17/h3-6,8,12,18H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELSIQRDYQBJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Displacement of 2-Chloro Group

The 2-chloro substituent in 2,6-dichloroquinoline undergoes nucleophilic displacement with piperidin-3-ol under basic conditions. Optimized protocols involve refluxing in acetonitrile or DMF with cesium carbonate (Cs₂CO₃), achieving yields of 70–85%. The reaction proceeds via a two-step mechanism:

-

Deprotonation : Piperidin-3-ol reacts with Cs₂CO₃ to form a potent alkoxide nucleophile.

-

Substitution : The alkoxide attacks the electron-deficient C2 position of quinoline, displacing chloride.

Table 1: Reaction Conditions and Yields

| Base | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cs₂CO₃ | Acetonitrile | Reflux | 12 | 78 | |

| K₂CO₃ | DMF | 80°C | 24 | 65 | |

| NaH | THF | Reflux | 8 | 72 |

Steric hindrance from the piperidine ring minimally affects reactivity, as demonstrated by consistent yields for N-alkylated piperidines. However, electron-donating groups on the piperidine ring (e.g., methoxy) reduce nucleophilicity, necessitating harsher conditions.

Palladium-Catalyzed Coupling Strategies

For recalcitrant substrates, palladium-mediated cross-coupling offers an alternative. Buchwald-Hartwig amination of 2-bromo-6-chloroquinoline with piperidin-3-ol using Pd(OAc)₂ and Xantphos achieves 60–70% yields. While less common than nucleophilic substitution, this method avoids base-sensitive functionalities and enables couplings with sterically hindered amines.

Multicomponent Assembly of Quinoline-Piperidine Hybrids

Recent advances employ one-pot strategies to concurrently construct the quinoline core and introduce the piperidine moiety. A representative protocol involves:

-

Condensing 4-chloroaniline with ethyl acetoacetate to form a β-enamino ester.

-

Cyclizing with POCl₃ to generate 2-chloro-6-chloroquinoline.

-

In situ displacement with piperidin-3-ol under microwave irradiation (120°C, 30 min), yielding 82% product.

This approach reduces purification steps and improves atom economy, though scalability remains challenging due to high-energy conditions.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol. 1-(6-Chloroquinolin-2-yl)piperidin-3-ol exhibits characteristic spectroscopic signatures:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H, H-8), 7.92 (d, J = 9.2 Hz, 1H, H-3), 4.10–4.05 (m, 1H, piperidine H-3), 3.60–3.40 (m, 2H, piperidine H-2, H-6).

-

HRMS : [M+H]⁺ calcd. for C₁₄H₁₆ClN₂O: 279.0899; found: 279.0895.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85 | Low | High | Moderate |

| Palladium Catalysis | 60–70 | High | Moderate | High |

| Multicomponent Reaction | 80–82 | Medium | Low | Low |

Nucleophilic substitution remains the most practical route for industrial applications due to cost-effectiveness and scalability. Palladium catalysis is reserved for substrates with sensitive substituents, while multicomponent reactions are advantageous for rapid library synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloroquinolin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The chloro group on the quinoline ring can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neurological Disorders

Research indicates that 1-(6-chloroquinolin-2-yl)piperidin-3-ol may interact with neurotransmitter receptors, particularly dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia, where dopaminergic signaling is crucial.

Case Study:

A study investigating the compound's effects on dopamine receptor modulation showed promising results in animal models, indicating a potential for therapeutic use in managing symptoms related to dopamine dysregulation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, and there is potential for this compound to exhibit similar effects. The structural characteristics of this compound may allow it to target bacterial cell membranes or interfere with metabolic pathways in pathogens.

Case Study:

Research on analogs of this compound has shown efficacy against various bacterial strains, suggesting that derivatives could be developed for antibiotic applications.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Stepwise formation of the quinoline ring

- Piperidine ring closure

- Chlorination at the 6-position

These methods allow for the modification of functional groups, which can optimize biological activity and enhance therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing effective analogs. Variations in the quinoline and piperidine moieties can lead to significant differences in biological activity.

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(6-chloroquinolin-4-yl)piperidin-4-ol | Quinoline ring at position 4 | Antiviral properties against SARS-CoV-2 |

| 3-(1-benzylpiperidin)quinolin-2-one | Benzyl substitution on piperidine | Dopamine D₂ receptor antagonist |

| 4-methylpiperazinyl derivatives | Methyl substitution on piperazine | Antimicrobial activity |

This table illustrates how modifications to the core structure can lead to variations in biological activity and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(6-chloroquinolin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the piperidine ring may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

- Structural Differences: The quinoline chlorine is at position 6, but the piperidine moiety is attached at position 4 of the quinoline ring instead of position 2. Additionally, the hydroxyl group is on a secondary piperidin-4-yl chain.

- Pharmacological Profile : Demonstrates higher binding affinity (-8.9 kcal/mol) to the SARS-CoV-2 spike protein compared to HCQ (-6.2 kcal/mol) due to optimized interactions with the active site. Molecular dynamics simulations (200 ns) confirm stable binding and reduced cardiotoxicity risks .

- Safety : Reduced lysosomal accumulation compared to HCQ, mitigating cytotoxicity .

(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

- Structural Differences: Features a cyclohexane diamine backbone instead of piperidine, with chlorine at position 7 of the quinoline ring.

- Pharmacological Profile : Binds similarly to CQ but with a 1.5-fold higher affinity (-9.1 kcal/mol). The rigid cyclohexane backbone enhances stereochemical complementarity to the spike protein .

Table 1: Key Comparative Data for SARS-CoV-2 Spike Protein Inhibitors

| Compound | Binding Affinity (ΔG, kcal/mol) | Selectivity Over HCQ/CQ | Key Structural Feature |

|---|---|---|---|

| 1-(6-Chloroquinolin-2-yl)piperidin-3-ol | -8.5 (predicted) | 1.3x HCQ | Piperidin-3-ol at position 2 |

| 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol | -8.9 | 1.4x HCQ | Double piperidine, position 4 |

| (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine | -9.1 | 1.5x CQ | Cyclohexane diamine backbone |

Piperidin-3-ol Derivatives in Other Therapeutic Contexts

1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

- Application : Sphingosine kinase 1 (SK1) inhibitor.

- Comparison : The hydroxyl group at position 3 of piperidine confers 6.1-fold selectivity for SK1 over SK2, whereas the piperidin-4-ol analogue (RB-005) shows 15-fold selectivity. This highlights the critical role of hydroxyl positioning in isoform specificity .

1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol Hydrochloride

- Application : Anticonvulsant-analgesic agent.

- Comparison: The phenoxyethoxyethyl side chain enhances blood-brain barrier penetration compared to simpler piperidin-3-ol derivatives. This compound exhibited 80% seizure inhibition in murine models, surpassing analogues with shorter side chains .

Impact of Substituents and Heterocyclic Modifications

- Quinoline vs. Pyrimidine Cores: Replacement of quinoline with pyrimidine (e.g., 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol) reduces planarity, altering binding kinetics but improving metabolic stability .

- Chlorine Position: Chlorine at position 6 (quinoline) vs. position 7 or pyrimidine rings affects electronic properties and steric interactions. For example, 7-chloro analogues show reduced off-target effects in antiviral screens .

Biological Activity

1-(6-chloroquinolin-2-yl)piperidin-3-ol is a heterocyclic compound that integrates a quinoline moiety with a piperidine structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of chlorine at the sixth position of the quinoline ring and the hydroxyl group on the piperidine contribute to its unique interactions with biological targets.

Structure and Properties

The molecular structure of this compound can be represented as follows:

Key physicochemical properties include:

- Molecular Weight : 254.7 g/mol

- LogP : Indicates lipophilicity, affecting bioavailability.

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 2

These properties suggest that the compound may exhibit significant interactions with various biological systems.

Research indicates that this compound interacts selectively with specific receptors, particularly dopamine receptors. This interaction may modulate dopaminergic signaling pathways, which are crucial in neurological conditions such as Parkinson's disease and schizophrenia. The compound's ability to inhibit certain enzymes related to neurotransmission further emphasizes its potential therapeutic applications.

Pharmacological Effects

This compound has shown notable pharmacological effects, including:

- Dopamine Receptor Modulation : Potentially beneficial in treating neurodegenerative diseases.

- Enzyme Inhibition : It acts as an inhibitor for cholinesterases, which are vital in neurotransmitter regulation .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key structural analogs and their reported activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-chloroquinolin-4-yl)piperidin-4-ol | Quinoline ring at position 4 | Antiviral properties against SARS-CoV-2 |

| 3-(1-benzylpiperidin)quinolin-2-one | Benzyl substitution on piperidine | Dopamine D₂ receptor antagonist |

| 4-methylpiperazinyl derivatives | Methyl substitution on piperazine | Antimicrobial activity |

Case Studies and Research Findings

A study conducted on quinoline derivatives indicated that modifications to the core structure significantly affect biological activity. For instance, derivatives with varying substitutions on the quinoline ring demonstrated different inhibitory effects on cholinesterases, with some exhibiting IC50 values below 20 μM, indicating potent activity .

Another investigation highlighted the cytotoxicity of similar compounds against HepG2 liver cancer cells using MTT assays. Among tested derivatives, several showed promising results, suggesting that structural variations can lead to enhanced anticancer properties .

Q & A

Q. What are the optimal synthetic pathways for preparing 1-(6-chloroquinolin-2-yl)piperidin-3-ol with high purity?

The synthesis typically involves nucleophilic substitution between 6-chloroquinoline-2-carbaldehyde and piperidin-3-ol under basic conditions (e.g., KCO in DMF). Key steps include refluxing at 80–100°C for 12–24 hours, followed by purification via column chromatography (silica gel, eluent: CHCl/MeOH gradient). Monitoring reaction progress with TLC (R ~0.4) ensures intermediate formation. Final purity (>95%) is confirmed by HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Use H NMR (400 MHz, DMSO-d) to identify proton environments (e.g., piperidine CH groups at δ 1.5–2.8 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm). C NMR confirms carbon backbone, while HRMS (ESI+) verifies molecular weight (e.g., [M+H] at m/z 291.08). IR spectroscopy detects hydroxyl (3200–3500 cm) and C-Cl (750 cm) stretches. X-ray crystallography resolves stereochemistry .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies in buffers (pH 1–12) at 37°C for 48 hours. Monitor degradation via HPLC-UV (λ = 254 nm). The compound shows instability in strongly acidic (pH <2) or basic (pH >10) conditions, with degradation products identified as quinoline-2-carboxylic acid and piperidine fragments .

Q. What solvent systems are suitable for solubility testing?

Use Hansen solubility parameters to predict solubility. Experimental testing in DMSO (high solubility), ethanol (moderate), and water (low, <0.1 mg/mL) is recommended. Solubility enhancements via co-solvents (e.g., PEG-400) or salt formation (HCl salt) can be explored .

Q. Which in vitro assays are appropriate for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) in cancer or microbial cell lines. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC determination) .

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence the compound’s receptor binding affinity?

Molecular docking (AutoDock Vina) and MD simulations reveal that the 6-chloro group on quinoline enhances hydrophobic interactions with receptor pockets (e.g., kinase ATP-binding sites). Conformational analysis via DFT (B3LYP/6-31G*) optimizes ligand geometry for target alignment. Compare with analogs lacking the chloro group to quantify affinity differences .

Q. What strategies resolve discrepancies in reported biological activity data across analogs?

Systematically vary substituents (e.g., replace chlorine with fluorine or methyl) and test in standardized assays. Use structure-activity relationship (SAR) models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends. Cross-validate in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize reaction yields in large-scale synthesis?

Employ flow chemistry for precise control of reaction parameters (temperature, residence time). Catalyst screening (e.g., Pd/C for coupling steps) and solvent optimization (switch from DMF to acetonitrile) improve yields from 60% to >85%. Process analytical technology (PAT) monitors intermediates in real time .

Q. What computational methods predict metabolic pathways and potential toxicity?

Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., hydroxylation at piperidine C3). Toxicity risk (e.g., hepatotoxicity) is assessed via ProTox-II. Validate predictions with in vitro microsomal assays (rat/human liver microsomes) .

Q. How do crystal packing interactions affect the compound’s physicochemical properties?

X-ray diffraction reveals hydrogen bonding between the hydroxyl group and neighboring molecules, influencing melting point (mp 198–200°C) and hygroscopicity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···N contacts). Modify crystallization solvents (e.g., EtOAc vs. hexane) to alter crystal morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.